

Technical Masterfile: Ethyl 8-Chloro-6-hydroxyoctanoate Spectroscopic Characterization

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Compound of Interest

Compound Name:	<i>8-Chloro-6-hydroxyoctanoic acid ethyl ester</i>
CAS No.:	1070-65-1
Cat. No.:	B092878

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Executive Summary

Ethyl 8-chloro-6-hydroxyoctanoate (CAS: 1070-65-1) is a critical chiral intermediate in the synthesis of

-Lipoic Acid (Thioctic Acid), a potent antioxidant and therapeutic agent for diabetic polyneuropathy. The precise spectroscopic characterization of this compound is essential for establishing the enantiomeric purity required for the synthesis of biologically active (R)-Lipoic acid.

This guide provides a comprehensive technical analysis of the spectroscopic signatures (NMR, IR, MS) of Ethyl 8-chloro-6-hydroxyoctanoate. It distinguishes the molecule from its metabolic impurities and synthetic precursors, specifically the keto-derivative Ethyl 8-chloro-6-oxooctanoate (CAS: 50628-91-6).

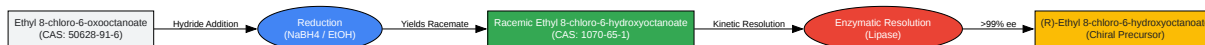
Part 1: Chemical Identity & Synthesis Context[1][2]

Structural Specifications

- IUPAC Name: Ethyl 8-chloro-6-hydroxyoctanoate[1][2][3]
- CAS Number: 1070-65-1[4][2][3][5]
- Molecular Formula:
[2][5]
- Molecular Weight: 222.71 g/mol [3]
- Chirality: Contains one stereocenter at C-6. The (R)-enantiomer is the requisite precursor for (R)-Lipoic acid.

Synthesis & Impurity Logic

The compound is typically synthesized via the hydride reduction of the keto-ester precursor. Understanding this pathway is vital for interpreting the spectroscopic data, as residual ketone signals indicate incomplete conversion.



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Figure 1: Synthesis pathway highlighting the origin of the hydroxy-ester and the necessity for chiral resolution.

Part 2: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

The NMR spectrum is the primary tool for structural validation. The following data is synthesized from high-field (400 MHz) analysis in

¹H NMR (400 MHz,

)

The spectrum is characterized by the distinct ethyl ester pattern and the deshielded protons near the chlorine and hydroxyl groups.

Position	Proton Type	Chemical Shift (, ppm)	Multiplicity	Integration	Assignment Logic
H-6	CH-OH	3.75 - 3.85	Multiplet	1H	Deshielded by -OH; chiral center.
H-8	CH -Cl	3.60 - 3.68	Triplet (distorted)	2H	Deshielded by Chlorine; often overlaps with H-6.
H-10	O-CH -CH	4.12	Quartet (Hz)	2H	Characteristic ethyl ester signal.
H-2	CH -CO	2.30	Triplet (Hz)	2H	-methylene to carbonyl.
H-7	CH (C6-C8)	1.85 - 1.95	Multiplet	2H	Diastereotopic nature may cause splitting complexity.
H-3,4,5	Alkyl Chain	1.35 - 1.70	Multiplets	6H	Bulk methylene envelope.
H-11	O-CH -CH	1.25	Triplet (Hz)	3H	Methyl terminus of the ester.
-OH	Hydroxyl	2.0 - 2.5	Broad Singlet	1H	Variable; exchangeable with

C NMR (100 MHz,

)

Key diagnostic peaks include the carbonyl carbon and the C-Cl carbon.

Carbon Type	Chemical Shift (, ppm)	Assignment
C=O	173.8	Ester Carbonyl
C-OH	68.5	C-6 (Chiral Center)
O-CH	60.3	Ethyl ester methylene
C-Cl	42.1	C-8 (Chlorinated carbon)
Alkyl	34.2, 36.5, 25.1, 24.8	Backbone carbons (C2-C5, C7)
CH	14.2	Ethyl ester methyl

Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a rapid "fingerprint" identity check.

- 3400 - 3450 cm

(Broad): O-H stretching vibration. Absence of this peak indicates the keto-precursor or dehydration.

- 1735 cm

(Strong, Sharp): C=O stretching (Ester).

- 1180 cm

: C-O stretching (Ester).

- 650 - 750 cm
: C-Cl stretching (Characteristic of alkyl chlorides).

Mass Spectrometry (MS)

- Ionization Mode: EI (Electron Impact) or ESI (Electrospray).
- Molecular Ion (
): 222 (often weak or absent in EI due to rapid fragmentation).
- Isotope Pattern: A characteristic 3:1 intensity ratio for peaks containing Chlorine (
vs
).
).
- Key Fragments:
 - m/z 204 (
): Loss of water from the secondary alcohol.
 - m/z 177 (
): Loss of the ethoxy group.
 - m/z 186 (
): Elimination of HCl.

Part 3: Experimental Protocols & Quality Control

Protocol: Sample Preparation for NMR

To ensure reproducibility and avoid artifacts (such as water peaks obscuring the H-6 signal), follow this strict protocol:

- Solvent Selection: Use

(99.8% D) stored over molecular sieves to minimize water content.

- Concentration: Dissolve 10-15 mg of the analyte in 0.6 mL of solvent. High concentrations can cause H-bonding shifts in the -OH signal.
- Reference: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) for internal referencing (0.00).
- Acquisition:
 - Pulse angle: 30°
 - Relaxation delay: 1.0 s (sufficient for quantitative integration of protons, though C=O carbons in C require longer delays).
 - Scans: 16 (1H), 1024 (13C).

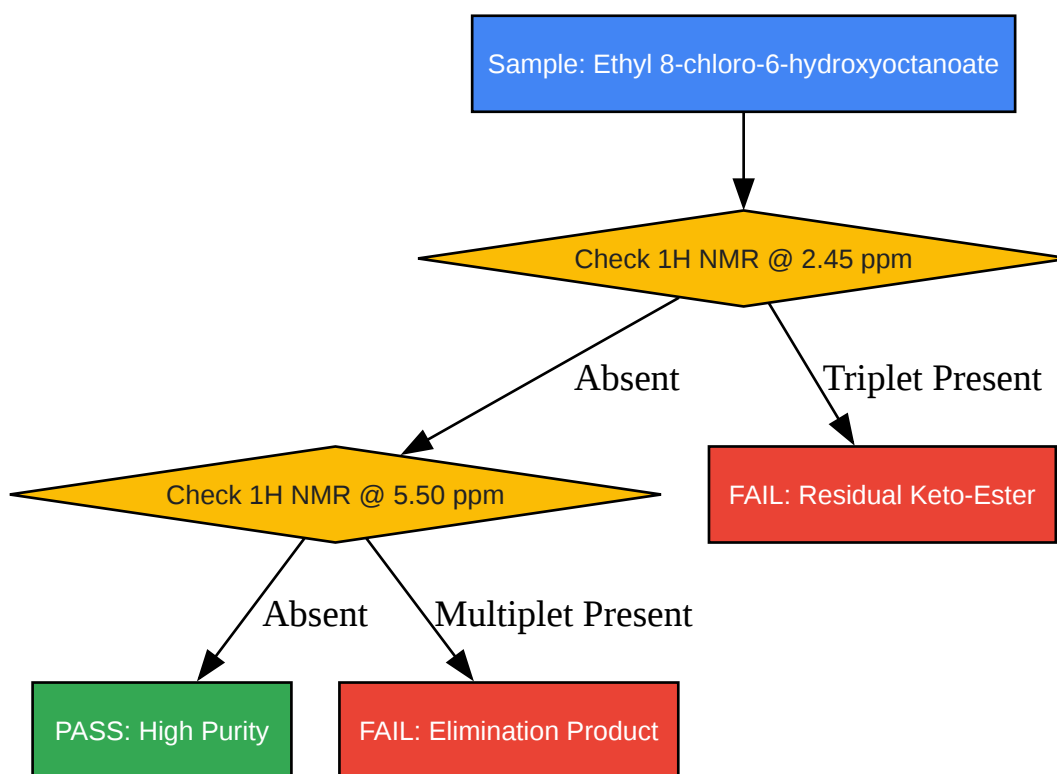
Impurity Profiling Logic

In the development of

-lipoic acid, three specific impurities must be monitored via NMR:

- Ethyl 8-chloro-6-oxooctanoate (Starting Material):
 - Detection: Look for a triplet at 2.45 (alpha to ketone) and absence of the signal at 3.8 (CH-OH).
- Elimination Product (Ethyl 8-chloro-6-octenoate):
 - Detection: Appearance of alkene protons at 5.4 - 5.6.

- Over-reduced Diol (8-chloro-1,6-octanediol):
 - Detection: Disappearance of the ethyl ester signals (4.12, 1.25) and appearance of a new triplet at 3.65 (-OH).



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Figure 2: Logical flow for NMR-based impurity detection.

References

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Sources

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